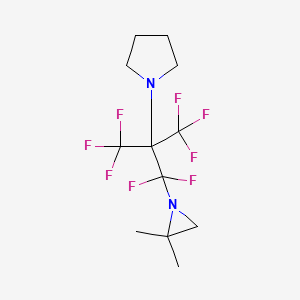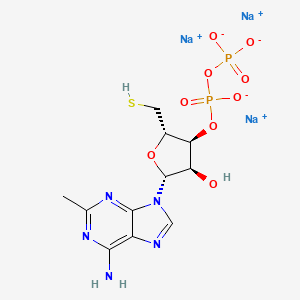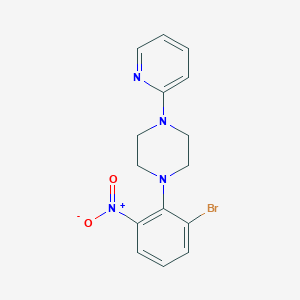
(Methyl(pyridin-2-yl)amino)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Methyl(pyridin-2-yl)amino)methanol is an organic compound that features a pyridine ring substituted with a methylamino group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Methyl(pyridin-2-yl)amino)methanol typically involves the reaction of pyridine derivatives with methylamine and formaldehyde. One common method is the Mannich reaction, where pyridine is reacted with formaldehyde and methylamine under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
(Methyl(pyridin-2-yl)amino)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The methylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formyl or carboxyl derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
(Methyl(pyridin-2-yl)amino)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of (Methyl(pyridin-2-yl)amino)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
類似化合物との比較
Similar Compounds
(Pyridin-2-yl)methanol: Lacks the methylamino group, making it less versatile in certain reactions.
(Methyl(pyridin-3-yl)amino)methanol: Similar structure but with the amino group at a different position, leading to different reactivity and biological activity.
(Dimethylamino)pyridin-2-yl)methanol: Contains an additional methyl group on the amino nitrogen, which can affect its steric and electronic properties.
Uniqueness
(Methyl(pyridin-2-yl)amino)methanol is unique due to the presence of both a methylamino group and a hydroxymethyl group on the pyridine ring. This combination allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC名 |
[methyl(pyridin-2-yl)amino]methanol |
InChI |
InChI=1S/C7H10N2O/c1-9(6-10)7-4-2-3-5-8-7/h2-5,10H,6H2,1H3 |
InChIキー |
ZHINIPAWPIMVJO-UHFFFAOYSA-N |
正規SMILES |
CN(CO)C1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


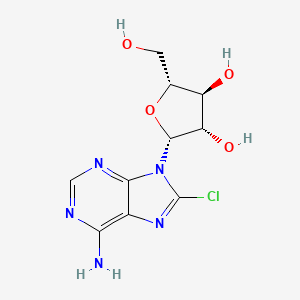


![3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12841882.png)
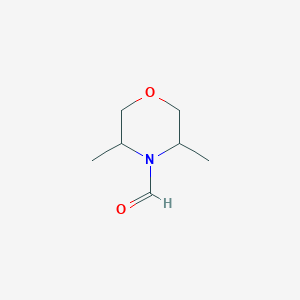

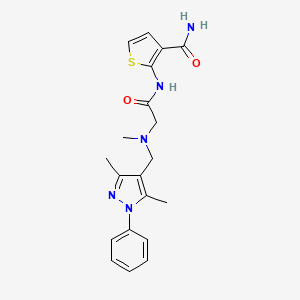


![8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12841907.png)
